tert-Butyl2-(2-methyl-5-nitrophenyl)acetate
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Overview
Description
tert-Butyl2-(2-methyl-5-nitrophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a methyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-(2-methyl-5-nitrophenyl)acetate typically involves the esterification of 2-(2-methyl-5-nitrophenyl)acetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems offer several advantages, including improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the continuous production of the ester, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2-(2-methyl-5-nitrophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 2-(2-methyl-5-aminophenyl)acetate.
Reduction: 2-(2-methyl-5-nitrophenyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl2-(2-methyl-5-nitrophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl2-(2-methyl-5-nitrophenyl)acetate involves its interaction with molecular targets through various pathways. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl [ [2- (3-nitrophenyl)ethyl]amino]acetate
- 2-Methyl-3-nitrophenyl acetate
- tert-Butyl 3-nitrophenyl sulfone
Uniqueness
tert-Butyl2-(2-methyl-5-nitrophenyl)acetate is unique due to the presence of both a tert-butyl group and a nitrophenyl group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in organic synthesis and materials science.
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
tert-butyl 2-(2-methyl-5-nitrophenyl)acetate |
InChI |
InChI=1S/C13H17NO4/c1-9-5-6-11(14(16)17)7-10(9)8-12(15)18-13(2,3)4/h5-7H,8H2,1-4H3 |
InChI Key |
FESCFARQEJRPSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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